![molecular formula C28H25ClF3N3O B1193436 Poloppin-II](/img/new.no-structure.jpg)
Poloppin-II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poloppin-II is a modulator of protein-protein interactions of the mitotic polo-like kinases, targeting KRAS mutant xenografts. This compound acts synergistically with Crizotinib, an inhibitor of the c-MET receptor, against mutant KRAS-expressing cancer cells.
Wissenschaftliche Forschungsanwendungen
In Vitro Studies
Poloppin-II has demonstrated significant efficacy in vitro against various cancer cell lines harboring KRAS mutations. The compound selectively enhances cell death during mitosis, showing a half maximal effective concentration (EC50) of 61 nM in cellular assays. This potency is markedly higher than that of its predecessor, Poloppin, which had an EC50 of 14.6 μM .
Compound | EC50 (nM) | Mechanism |
---|---|---|
This compound | 61 | Mitotic arrest via PLK inhibition |
Poloppin | 14,600 | Mitotic arrest via PLK inhibition |
In Vivo Studies
In animal models, specifically using KRAS G13D-expressing colorectal cancer xenografts (HCT116), this compound has shown promising results. Administered at a dose of 50 mg/kg, the compound significantly reduced tumor growth without adverse health effects or weight loss in subjects. Notably, it maintained plasma concentrations above 100 nM for over 24 hours following oral administration, indicating excellent bioavailability and pharmacokinetics .
Combination Therapy Potential
This compound not only acts as a standalone treatment but also sensitizes mutant KRAS-expressing cells to other clinical inhibitors. For instance, it enhances the efficacy of c-MET inhibitors, suggesting that combination therapies could be an effective strategy for treating resistant cancers .
Case Study 1: Colorectal Cancer Xenografts
In a study involving HCT116 xenografts, treatment with this compound resulted in a statistically significant reduction in tumor size compared to control groups. The tumors exhibited increased levels of phospho-Ser10 histone H3 expression within 24 hours post-treatment, indicating effective mitotic arrest and cellular engagement with the drug .
Case Study 2: Pancreatic Cancer Models
Further investigations into pancreatic cancer models expressing mutant KRAS revealed that this compound effectively induced cell death and reduced tumor growth rates when used in conjunction with standard chemotherapy agents. This synergy highlights the potential for this compound to enhance existing treatment regimens .
Eigenschaften
Molekularformel |
C28H25ClF3N3O |
---|---|
Molekulargewicht |
511.97 |
IUPAC-Name |
4-(5-(4-Chlorophenyl)-1-(2-(trifluoromethyl)phenyl)-1H-pyrrol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide |
InChI |
InChI=1S/C28H25ClF3N3O/c1-34(2)18-17-33-27(36)21-9-7-19(8-10-21)24-15-16-25(20-11-13-22(29)14-12-20)35(24)26-6-4-3-5-23(26)28(30,31)32/h3-16H,17-18H2,1-2H3,(H,33,36) |
InChI-Schlüssel |
BBRZVOJNDJLHJP-UHFFFAOYSA-N |
SMILES |
O=C(NCCN(C)C)C1=CC=C(C2=CC=C(C3=CC=C(Cl)C=C3)N2C4=CC=CC=C4C(F)(F)F)C=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Poloppin-II; PoloppinII; Poloppin II |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.